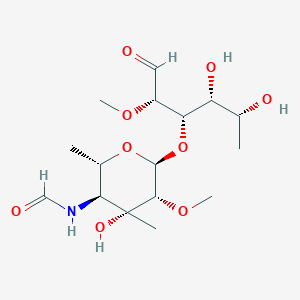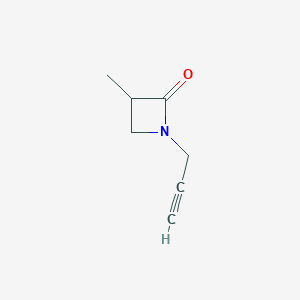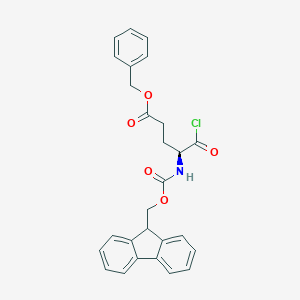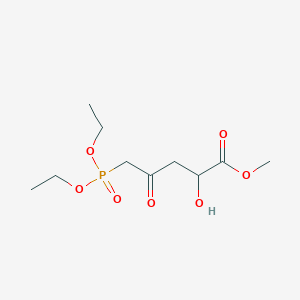
5-(2-Iodovinyl)-1-(2'-fluoro-2'-deoxyuridine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Iodovinyl)-1-(2'-fluoro-2'-deoxyuridine), commonly known as IVFU, is a synthetic nucleoside analogue that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
IVFU works by incorporating itself into the DNA of cancer cells, which disrupts the replication process and ultimately leads to cell death. It also inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis.
Biochemical and Physiological Effects:
IVFU has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the formation of new blood vessels, which is essential for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
IVFU has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential uses. However, there are also some limitations to its use in lab experiments. It can be toxic to normal cells, which can make it difficult to use in in vivo studies. It also has a short half-life, which means that it may not be effective in some experimental settings.
Future Directions
There are a number of potential future directions for research on IVFU. One area of focus is on developing new synthesis methods that can increase the yield and purity of the final product. Another area of focus is on developing new formulations of IVFU that can increase its effectiveness and reduce its toxicity. There is also ongoing research on the use of IVFU in combination with other chemotherapy drugs to increase their effectiveness. Finally, there is a need for more research on the potential long-term effects of IVFU use in cancer patients.
Synthesis Methods
IVFU is synthesized through a multi-step process that involves the reaction of 2'-deoxyuridine with iodine and vinyl magnesium bromide. The resulting product is then treated with fluoride to produce the final compound. This synthesis method has been optimized over the years to increase the yield and purity of the final product.
Scientific Research Applications
IVFU has been studied for its potential use in cancer treatment due to its ability to inhibit DNA synthesis and induce cell death in cancer cells. It has been shown to be effective against a wide range of cancers, including breast, lung, and colon cancer. IVFU has also been studied for its potential use in combination with other chemotherapy drugs to increase their effectiveness.
properties
CAS RN |
121563-65-3 |
|---|---|
Product Name |
5-(2-Iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) |
Molecular Formula |
C11H12FIN2O5 |
Molecular Weight |
398.13 g/mol |
IUPAC Name |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-iodoethenyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H12FIN2O5/c12-7-8(17)6(4-16)20-10(7)15-3-5(1-2-13)9(18)14-11(15)19/h1-3,6-8,10,16-17H,4H2,(H,14,18,19)/b2-1+/t6-,7+,8-,10-/m1/s1 |
InChI Key |
PZPQPNSQTAMTEX-TUSGKMHUSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)/C=C/I |
SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)C=CI |
Other CAS RN |
121563-65-3 |
synonyms |
5-(2-iodovinyl)-1-(2'-fluoro-2'-deoxyuridine) 5-(2-iodovinyl)-1-(2-deoxy-2-fluoro-D-ribofuranosyl)uracil IVFRU |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















